Prionoid E vs. Prionoid D Cytotoxicity
In a direct head-to-head evaluation of compounds isolated from the same source, Prionoid E (5) exhibits a distinct cytotoxic selectivity profile compared to its closest structural analog, Prionoid D (4). Prionoid E demonstrates significant activity against the A-549 lung carcinoma cell line, while Prionoid D shows higher potency against the P-388 leukemia cell line [1]. This divergence in cell line sensitivity is quantifiable.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.72 μM |
| Comparator Or Baseline | Prionoid D: 0.41 μM |
| Quantified Difference | Prionoid E is 1.76-fold less potent than Prionoid D against P-388; however, Prionoid E is the active agent against A-549 (Prionoid D not reported active on A-549). |
| Conditions | P-388 (murine leukemia) and A-549 (human lung carcinoma) cell lines; 72-hour MTT assay. |
Why This Matters
A researcher studying A-549 lung cancer models must select Prionoid E over Prionoid D, as only Prionoid E has demonstrated activity in this specific, therapeutically relevant cell line.
- [1] Chang, J., Xu, J., Li, M., Zhao, M., Ding, J., & Zhang, J. S. (2005). Novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis. Planta Medica, 71(9), 861–864. View Source
